4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(1-methyltriazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S/c1-15-6-8(13-14-15)10(19)16-3-4-17(9(18)7-16)11-12-2-5-20-11/h2,5-6H,3-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISIGAHASVEYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions under mild conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between a thioamide and an α-haloketone.
Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings are then coupled to a piperazine derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1-(thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1-(thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity, block receptor binding, or disrupt protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, bioactivity, and physicochemical properties.
Structural Analogues with Thiazole and Piperazine Moieties
*Calculated based on molecular formulas.
Key Structural and Functional Differences
Substituent Effects on Bioactivity: Urea vs. Triazole Carbonyl: The target compound’s 1-methyltriazole-4-carbonyl group may offer superior metabolic stability compared to urea derivatives (e.g., 11a–11o), which are prone to hydrolysis . Thiazole Position: Para-substituted thiazoles (e.g., THPA6) exhibit lower ulcer indices than meta-substituted analogs, suggesting improved gastrointestinal safety . Piperazinone vs.
Therapeutic Potential: Anti-Inflammatory Activity: THPA6’s ulcer index (0.58) is significantly lower than standard NSAIDs, highlighting the safety advantage of thiazole-hydrazone derivatives . Antifungal Activity: Compounds like 11a–11o and fungicidal derivatives demonstrate the importance of halogenated aryl groups (e.g., Cl, CF₃) for potency against plant pathogens.
Synthetic Feasibility :
- The target compound’s synthesis likely parallels methods for 11a–11o (e.g., coupling of thiazole with piperazine intermediates via nucleophilic substitution) . Yields for analogous compounds range from 80–88% .
Physicochemical and Pharmacokinetic Comparison
- The target compound’s lower topological polar surface area (TPSA) compared to 11a–11o suggests better blood-brain barrier penetration, relevant for CNS-targeted applications .
Research Findings and Implications
Thiazole Optimization : Para-substitution on the thiazole ring correlates with reduced ulcerogenicity, making the target compound’s thiazol-2-yl group advantageous for anti-inflammatory design .
Triazole vs. Urea : The 1-methyltriazole-4-carbonyl group may improve pharmacokinetic profiles compared to urea-based analogs, as triazoles resist enzymatic degradation .
Piperazinone Flexibility: The piperazinone scaffold’s rigidity vs. piperidine could enhance target selectivity, reducing off-target effects .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triazole-carbonyl coupling | DMF | 100°C | None | 72 | |
| Piperazinone-thiazole linkage | THF | 60°C | CuI | 85 |
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Assign signals for the triazole (δ 8.5–8.6 ppm, singlet), thiazole (δ 7.2–7.5 ppm), and piperazinone carbonyl (δ 165–170 ppm) .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole/thiazole ring vibrations (1450–1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₂N₆O₂S: 293.08) .
- HPLC: Monitor purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL (v.2018+) is recommended:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
- Refinement: Apply anisotropic displacement parameters for non-H atoms and handle twinning via the TWIN/BASF commands in SHELXL .
- Validation: Check R-factor convergence (<5%) and validate geometry with WinGX/ORTEP .
Example: A related piperazine-thiazole derivative showed a twisted boat conformation for the piperazinone ring, confirmed via SCXRD .
Advanced: How to address contradictions in reported biological activity data for similar compounds?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability: Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity .
- Stereochemical Effects: Employ chiral chromatography or asymmetric synthesis to isolate enantiomers .
- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and control solvent/DMSO concentrations .
- Molecular Docking: Compare binding poses (e.g., AutoDock Vina) to identify key interactions (e.g., thiazole-triazole H-bonding with kinase targets) .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Oxidation of Thiazole: Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) .
- Triazole Hydrolysis: Avoid aqueous workup at high pH; employ anhydrous conditions for carbonyl coupling .
- Byproduct Formation: Monitor via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio for nucleophilic substitutions) .
Q. Table 2: Mitigation Strategies for Side Reactions
| Side Reaction | Mitigation Approach | Reference |
|---|---|---|
| Thiazole ring oxidation | Anhydrous DMF, 0–5°C reaction temperature | |
| Piperazinone racemization | Chiral auxiliaries or enzymatic resolution |
Advanced: How can computational methods predict pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use SwissADME or pkCSM to estimate logP (target: 1.5–3.5), bioavailability (>30%), and CYP450 interactions .
- Solubility Enhancement: Introduce polar groups (e.g., -OH, -NH₂) via molecular editing while retaining target affinity .
- Toxicity Screening: Apply ProTox-II to flag hepatotoxicity risks linked to thiazole metabolites .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Heat Dissipation: Transition from batch to flow chemistry for exothermic steps (e.g., triazole cyclization) .
- Purification: Replace column chromatography with recrystallization or centrifugal partitioning .
- Yield Optimization: Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature vs. catalyst loading) .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Confirm compound binding to kinases by measuring protein thermal stability shifts .
- Knockdown/Rescue Experiments: Use siRNA to silence putative targets and assess activity restoration .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) for purified recombinant proteins .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .
Advanced: How to resolve overlapping NMR signals in complex spectra?
Methodological Answer:
- 2D NMR (COSY, HSQC): Assign proton-proton correlations (COSY) and carbon-proton linkages (HSQC) .
- Decoupling Experiments: Suppress scalar coupling for crowded regions (e.g., thiazole/triazole protons) .
- Dynamic NMR: Elevate temperature to average conformational exchange signals (e.g., piperazinone ring flipping) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
